molecular formula C15H15NO2 B355140 N-(2-(benzyloxy)phenyl)acetamide CAS No. 34288-19-2

N-(2-(benzyloxy)phenyl)acetamide

Cat. No. B355140
CAS RN: 34288-19-2
M. Wt: 241.28g/mol
InChI Key: IRDKMDXASZJVNI-UHFFFAOYSA-N
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Description

“N-(2-(benzyloxy)phenyl)acetamide” is an organic compound with the linear formula C15H15NO2 . It has a molecular weight of 241.29 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “N-(2-(benzyloxy)phenyl)acetamide” is 1S/C15H15NO2/c1-12(17)16-14-9-5-6-10-15(14)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

1. Analytical Methodology

N-(2-(benzyloxy)phenyl)acetamide has been analyzed using gas chromatography in studies like the one by Douglas and Stockage (1970). This method allows for the accurate determination of the compound in biological samples such as plasma or whole blood (Douglas & Stockage, 1970).

2. Synthesis and Structural Analysis

Research by Nikonov et al. (2016) focuses on synthesizing derivatives of N-(2-hydroxyphenyl)acetamide and investigating their structures through NMR spectroscopy, X-ray analysis, and other methods. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Nikonov et al., 2016).

3. Pharmacological Research

The compound has been studied for its pharmacological potential. For example, Zhu et al. (2017) explored phenyl acetamides as GPR119 agonists, indicating a potential role in therapeutic applications. These studies provide insights into the drug-like properties and pharmacokinetics of related compounds (Zhu et al., 2017).

4. Antibacterial Activity

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and analyzed them against Methicillin Resistant Staphylococcus aureus (MRSA), showcasing the compound's potential in combating bacterial infections (Chaudhari et al., 2020).

5. Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity. Such studies highlight the compound's relevance in cancer research and potential therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

6. Spectral and Microbial Studies

Research by Maru et al. (2015) involved synthesizing Schiff base derivatives and evaluating their antibacterial effects, contributing to the understanding of the compound's interactions with various microbial strains (Maru, Patel, & Yadav, 2015).

Safety and Hazards

While specific safety and hazard information for “N-(2-(benzyloxy)phenyl)acetamide” is not available, it is generally recommended to avoid dust formation, ingestion, and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

N-(2-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12(17)16-14-9-5-6-10-15(14)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKMDXASZJVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034579
Record name N-[2-(Benzyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzyloxy)phenyl)acetamide

CAS RN

34288-19-2
Record name N-[2-(Benzyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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